molecular formula C10H8O6 B12431357 5-Hydroxyfraxetin-d3

5-Hydroxyfraxetin-d3

Cat. No.: B12431357
M. Wt: 227.18 g/mol
InChI Key: WMAQKVUYHVUULI-FIBGUPNXSA-N
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Description

5-Hydroxyfraxetin-d3 is a deuterated derivative of 5-hydroxyfraxetin, a naturally occurring coumarin compound found in plants such as Fraxinus species. Deuterated compounds like 5-hydroxyfraxetin-d3 are synthesized by replacing specific hydrogen atoms with deuterium (²H), a stable isotope of hydrogen. This modification enhances their utility as internal standards in mass spectrometry (MS) and high-performance liquid chromatography (HPLC) analyses, improving quantification accuracy by minimizing interference from endogenous metabolites . The "-d3" suffix indicates the substitution of three hydrogen atoms with deuterium, likely at positions critical for metabolic stability or analytical differentiation.

Properties

Molecular Formula

C10H8O6

Molecular Weight

227.18 g/mol

IUPAC Name

5,7,8-trihydroxy-6-(trideuteriomethoxy)chromen-2-one

InChI

InChI=1S/C10H8O6/c1-15-10-6(12)4-2-3-5(11)16-9(4)7(13)8(10)14/h2-3,12-14H,1H3/i1D3

InChI Key

WMAQKVUYHVUULI-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C(=C2C(=C1O)C=CC(=O)O2)O)O

Canonical SMILES

COC1=C(C(=C2C(=C1O)C=CC(=O)O2)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxyfraxetin-d3 typically involves the hydroxylation of Fraxetin. This process is catalyzed by the cytochrome P450 enzyme CYP82C4, which facilitates the addition of a hydroxyl group to the Fraxetin molecule . The reaction conditions often include the use of organic solvents and controlled temperature settings to ensure the desired product yield.

Industrial Production Methods

Industrial production of 5-Hydroxyfraxetin-d3 may involve large-scale chemical synthesis using automated reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and solvent composition, to optimize the yield and purity of the compound. The use of isotope-labeled precursors is essential in this process to ensure the incorporation of deuterium atoms into the final product .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxyfraxetin-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert 5-Hydroxyfraxetin-d3 into its corresponding alcohols or other reduced forms.

    Substitution: The hydroxyl group in 5-Hydroxyfraxetin-d3 can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and alkylating agents (e.g., methyl iodide) are employed.

Major Products

Scientific Research Applications

5-Hydroxyfraxetin-d3 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Hydroxyfraxetin-d3 involves its interaction with various molecular targets and pathways. The hydroxyl group in the compound allows it to participate in redox reactions, contributing to its antioxidant properties. Additionally, the compound can modulate inflammatory pathways by inhibiting the activity of pro-inflammatory enzymes and cytokines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Deuterated analogs of hydroxy-substituted aromatic compounds are widely used in pharmaceutical and biochemical research. Below is a detailed comparison of 5-hydroxyfraxetin-d3 with structurally or functionally related compounds, based on analogous evidence and general principles of deuterated chemistry.

Table 1: Key Properties of 5-Hydroxyfraxetin-d3 and Comparable Deuterated Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Primary Application Key Differences from Non-Deuterated Form
5-Hydroxyfraxetin-d3 C₁₄H₇D₃O₈* ~322.3† Not provided LC-MS/MS internal standard +3 Da mass shift; improved MS resolution
5-Hydroxyindoleacetic acid-d5 C₁₀H₃D₅NO₃ 215.2 1185122-07-4 Quantifying serotonin metabolites +5 Da shift; avoids endogenous interference
5-Hydroxyflunixin-d3 C₁₄H₇D₃F₃N₂O₃ 354.3 1185088-54-3 Veterinary drug residue analysis Deuterated trifluoromethyl group; stability in biological matrices
Norfluoxetine-d5 HCl C₁₅H₁₃D₅ClF₃NO 357.8 1185248-02-7 Antidepressant metabolite quantification Enhanced chromatographic separation

*Assumed structure based on fraxetin (C₁₄H₁₂O₈) with three deuterium substitutions. †Estimated based on non-deuterated fraxetin (MW 292.24) + 3 Da.

Key Comparative Insights

Analytical Utility: 5-Hydroxyfraxetin-d3 shares functional similarities with 5-hydroxyindoleacetic acid-d5 and norfluoxetine-d5 HCl, as all serve as isotopic internal standards to improve precision in quantifying low-abundance metabolites . For example, 5-hydroxyindoleacetic acid-d5 is used to measure serotonin turnover in neurological studies, while 5-hydroxyfraxetin-d3 could monitor fraxetin metabolism in pharmacokinetic assays.

Structural Modifications :

  • Unlike 5-hydroxyflunixin-d3 , which incorporates deuterium in a trifluoromethyl group for enhanced stability, 5-hydroxyfraxetin-d3 likely substitutes hydrogens in hydroxyl or methoxy groups, common sites of metabolic oxidation . This reduces susceptibility to enzymatic degradation, a critical feature for in vivo studies.

However, advances in high-resolution MS (HR-MS) mitigate this limitation .

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